Cas no 115399-09-2 (methyl 8-hydroxy-2-naphthoate)

Methyl 8-hydroxy-2-naphthoate is a naphthalene derivative featuring both a hydroxyl group and an ester functional group, making it a versatile intermediate in organic synthesis. Its molecular structure (C₁₂H₁₀O₃) allows for applications in pharmaceuticals, agrochemicals, and materials science, particularly as a precursor for dyes, pigments, and bioactive compounds. The compound's hydroxyl group enhances reactivity in electrophilic substitutions, while the ester group offers flexibility for further derivatization. It exhibits moderate solubility in polar organic solvents, facilitating purification and handling. With a defined melting point and stability under standard conditions, methyl 8-hydroxy-2-naphthoate is a reliable building block for complex synthetic pathways.
methyl 8-hydroxy-2-naphthoate structure
methyl 8-hydroxy-2-naphthoate structure
Product name:methyl 8-hydroxy-2-naphthoate
CAS No:115399-09-2
MF:C12H10O3
MW:202.206003665924
CID:2116782
PubChem ID:22128866

methyl 8-hydroxy-2-naphthoate Chemical and Physical Properties

Names and Identifiers

    • methyl 8-hydroxy-2-naphthoate
    • methyl 8-hydroxynaphthalene-2-carboxylate
    • DA-47733
    • methyl 8-hydroxy-2-naphthalenecarboxylate
    • VCLWTCIPOBHLQQ-UHFFFAOYSA-N
    • 959-944-5
    • SCHEMBL2810717
    • 115399-09-2
    • F86914
    • methyl 8-hydroxy-2-naphthalene carboxylate
    • Inchi: InChI=1S/C12H10O3/c1-15-12(14)9-6-5-8-3-2-4-11(13)10(8)7-9/h2-7,13H,1H3
    • InChI Key: VCLWTCIPOBHLQQ-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 202.062994177Da
  • Monoisotopic Mass: 202.062994177Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 239
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 46.5Ų
  • XLogP3: 2.1

methyl 8-hydroxy-2-naphthoate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1604337-1g
Methyl 8-hydroxy-2-naphthoate
115399-09-2 98%
1g
¥21932.00 2024-08-09
Alichem
A219003325-500mg
Methyl 8-naphthol-2-carboxylate
115399-09-2 98%
500mg
$1038.80 2023-09-04
Alichem
A219003325-1g
Methyl 8-naphthol-2-carboxylate
115399-09-2 98%
1g
$1853.50 2023-09-04
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1604337-500mg
Methyl 8-hydroxy-2-naphthoate
115399-09-2 98%
500mg
¥15372.00 2024-08-09

Additional information on methyl 8-hydroxy-2-naphthoate

Methyl 8-Hydroxy-2-Naphthoate: A Comprehensive Overview

Methyl 8-hydroxy-2-naphthoate, identified by the CAS number 115399-09-2, is a compound of significant interest in various fields of chemistry and materials science. This compound belongs to the class of naphthoates, which are derivatives of naphthoic acid. The structure of methyl 8-hydroxy-2-naphthoate consists of a naphthalene ring system with a hydroxyl group at the 8-position and an ester group at the 2-position, making it a unique derivative with potential applications in pharmaceuticals, agrochemicals, and advanced materials.

The synthesis of methyl 8-hydroxy-2-naphthoate typically involves multi-step organic reactions, including oxidation, esterification, and possibly protection/deprotection strategies to achieve the desired functionality. Recent advancements in catalytic methods and green chemistry have enabled more efficient and environmentally friendly routes for its production. For instance, researchers have explored the use of transition metal catalysts to facilitate the formation of the ester bond while minimizing byproducts and waste.

One of the most promising applications of methyl 8-hydroxy-2-naphthoate lies in its potential as a precursor for bioactive compounds. Studies have shown that derivatives of naphthoic acids exhibit varying degrees of biological activity, including anti-inflammatory, antioxidant, and even anticancer properties. The presence of the hydroxyl group at the 8-position in this compound adds another layer of functionality, potentially enhancing its ability to interact with biological systems. Recent research has focused on modifying this compound to improve its bioavailability and efficacy as a therapeutic agent.

In addition to its biological applications, methyl 8-hydroxy-2-naphthoate has shown promise in materials science. Its aromatic structure and functional groups make it a candidate for use in organic electronics, such as in the development of light-emitting diodes (LEDs) or organic photovoltaic cells (OPVs). The ester group can act as a solubilizing agent, improving the processability of the material while maintaining its electronic properties. Recent studies have explored its integration into conjugated polymers to enhance charge transport characteristics.

The chemical stability and reactivity of methyl 8-hydroxy-2-naphthoate are also areas of active research. Understanding its thermal and photochemical stability is crucial for applications where long-term performance is required. Researchers have employed advanced spectroscopic techniques, such as UV-Vis spectroscopy and nuclear magnetic resonance (NMR), to study its structural dynamics under various conditions. These insights are valuable for optimizing its use in both laboratory settings and industrial applications.

From an environmental perspective, the synthesis and application of methyl 8-hydroxy-2-naphthoate must consider sustainability metrics. Efforts are being made to develop scalable synthesis routes that minimize energy consumption and reduce waste generation. Biodegradation studies are also underway to assess its environmental impact if released into ecosystems.

In conclusion, methyl 8-hydroxy-2-naphthoate (CAS No. 115399-09-2) is a versatile compound with diverse potential applications across multiple disciplines. Its unique structure provides a foundation for further chemical modifications to tailor its properties for specific uses. As research continues to uncover new insights into its synthesis, functionality, and applications, this compound is poised to play an increasingly important role in both academic research and industrial development.

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